molecular formula C15H17N3O4S B2444210 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-36-8

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2444210
CAS RN: 893940-36-8
M. Wt: 335.38
InChI Key: BOHYXNOIRWRLTC-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has been explored for its potential in anticancer applications. A study by Al-Sanea et al. (2020) synthesized compounds with structural similarities to this compound, which showed significant cancer cell growth inhibition in several cancer cell lines, highlighting its potential in anticancer therapy (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives, which were used to create coordination complexes with potential antioxidant activities. This suggests the versatility of the compound in creating complexes with significant biological activities (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

Faheem (2018) conducted a study focusing on the computational and pharmacological potential of derivatives, including those related to this compound. This research evaluated the compound's efficacy in toxicity assessment, tumor inhibition, and antioxidant actions, indicating its diverse therapeutic applications (Faheem, 2018).

Synthesis and Crystal Structure Analysis

Peikow et al. (2006) explored the synthesis and crystal structure of derivatives related to this compound, providing insights into its molecular structure and potential for further chemical modifications (Peikow et al., 2006).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) found that a compound similar in structure to this compound showed promise as a tubulin polymerization inhibitor, indicating potential applications in cancer treatment through the inhibition of cell division (Minegishi et al., 2015).

properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-5-3-4-6-13(10)18-15(16-14(19)7-22-2)11-8-23(20,21)9-12(11)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHYXNOIRWRLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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